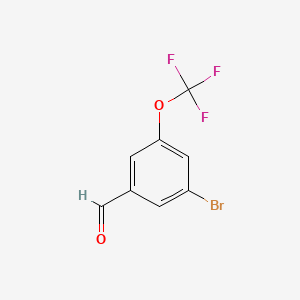

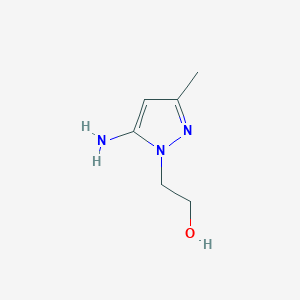

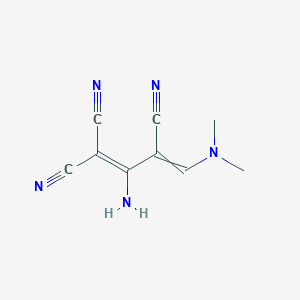

![molecular formula C8H8F3N3 B1276946 N-[3-(trifluoromethyl)phenyl]guanidine CAS No. 71198-37-3](/img/structure/B1276946.png)

N-[3-(trifluoromethyl)phenyl]guanidine

Übersicht

Beschreibung

N-[3-(trifluoromethyl)phenyl]guanidine is a chemical compound that features a guanidine functional group attached to a phenyl ring with a trifluoromethyl substituent. Guanidines are known for their application in various fields, including medicinal chemistry, due to their basicity and ability to form hydrogen bonds. The trifluoromethyl group is a common substituent in pharmaceuticals and agrochemicals, imparting unique physical and chemical properties to the compounds it is part of .

Synthesis Analysis

The synthesis of guanidine derivatives can be achieved through various methods. One approach involves the use of trifluoroacetyl as a protecting group for the guanidine functionality, which can be removed under mild basic conditions, allowing for further synthetic manipulation . Another method describes the synthesis of N,N',N"-substituted guanidines through a one-pot procedure using aryl isothiocyanates, amines, and the Ph3P/I2 system, which can yield both acyclic and cyclic guanidines . Additionally, polycyclic guanidines can be synthesized via cyclocondensation reactions of N-amidinyliminium ions with various reactants .

Molecular Structure Analysis

The molecular structure of guanidine derivatives can be complex and diverse. For instance, the crystal structure of a dimeric guanidine compound with a pyrimidinyl and trifluoromethyl-phenyl substituent has been determined by X-ray diffraction, revealing insights into the arrangement of the molecule . Similarly, the coordination chemistry of guanidines has been extensively studied, showing that guanidine-based ligands can adopt various coordination modes with metal ions .

Chemical Reactions Analysis

Guanidines can participate in a range of chemical reactions due to their reactivity. They can act as neutral monodentate ligands in coordination complexes, as demonstrated by the synthesis of cobalt and silver complexes with triphenylguanidine . The reactivity of guanidines can also be modified by the introduction of substituents, such as the positively charged pyrylio group, which affects the distribution of positive charge on the nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidines are influenced by their substituents. For example, N-trifluoromethylsulfonyl-substituted guanidines have been synthesized and characterized, showing nearly quantitative yields and specific structural features as determined by NMR, IR spectroscopy, and DFT calculations . The presence of the trifluoromethyl group can significantly affect the acidity, lipophilicity, and overall reactivity of the guanidine compound.

Wissenschaftliche Forschungsanwendungen

1. Inhibitors of Vascular Endothelial Growth Factor Receptor

- Application Summary : N1-(3-(trifluoromethyl)phenyl) isophthalamide derivatives were constructed as potential type 2 protein kinase inhibitors adapting pharmacophore features of approved anticancer drugs of this class .

- Methods of Application : The inhibitory activity of designed structures was studied in silico against various cancer-related protein kinases and compared with that of known inhibitors .

- Results : The docking scores, MM-PBSA/MM-GBSA binding energy, and RF-Score-VS affinities suggest that N1-(3-(trifluoromethyl)phenyl) isophthalamide could be considered as a promising scaffold for the development of novel protein kinase inhibitors which are able to target the inactive conformation of vascular endothelial growth factor receptor .

2. Antibacterial Activity

- Application Summary : N-(trifluoromethyl)phenyl substituted pyrazole derivatives were synthesized and tested for their potency as antimicrobial agents .

- Methods of Application : These compounds were tested for their ability to inhibit the growth of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

- Results : Several of these compounds were found to be effective growth inhibitors and were more effective than the control antibiotic vancomycin. They also eradicated preformed biofilms effectively .

3. Prospective PET Radioligands

- Application Summary : N’-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl -N’-methylguanidines are being studied as prospective PET radioligands for the open channel of the N‑Methyl‑D‑aspartate (NMDA) Receptor .

- Methods of Application : The methods of application and experimental procedures for this application are not provided in the source .

- Results : The results or outcomes obtained from this application are not provided in the source .

Eigenschaften

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3/c9-8(10,11)5-2-1-3-6(4-5)14-7(12)13/h1-4H,(H4,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZKIANEZWFDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C(N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409156 | |

| Record name | N-[3-(trifluoromethyl)phenyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(trifluoromethyl)phenyl]guanidine | |

CAS RN |

71198-37-3 | |

| Record name | N-[3-(trifluoromethyl)phenyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

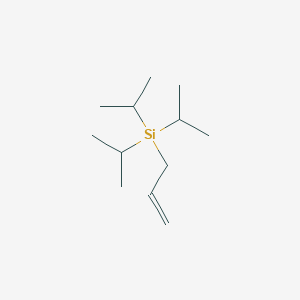

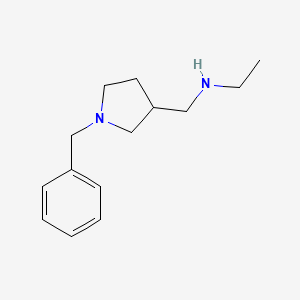

![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)